molecular formula C17H22N2O3 B112361 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 252882-60-3

1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

Cat. No.: B112361
CAS No.: 252882-60-3
M. Wt: 302.37 g/mol
InChI Key: YEJCWMVHDBKPBN-UHFFFAOYSA-N
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Description

1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is a synthetic organic compound with the molecular formula C17H22N2O3. It is characterized by a spirocyclic structure, which includes an indole and a piperidine ring system. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural features.

Scientific Research Applications

1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Future Directions

The future directions of “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” research could involve exploring its potential applications in the synthesis of new compounds, studying its reactivity with other reagents, and investigating its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes spirocyclization with a piperidine derivative. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.

    Boc Protection: The final step involves the protection of the nitrogen atom in the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N).

Industrial Production Methods: Industrial production of 1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group in the piperidine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc-protected nitrogen can be deprotected using acids like trifluoroacetic acid (TFA), followed by substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.

    Substitution: TFA for deprotection, followed by electrophiles like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted indole or piperidine derivatives.

Comparison with Similar Compounds

  • 1’-Boc-1,2-dihydro-2-oxo-spiro[indoline-3,4’-piperidine]
  • tert-Butyl 2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine]-1’-carboxylate

Uniqueness: 1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of various bioactive molecules, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(17)20/h4-7H,8-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJCWMVHDBKPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611809
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252882-60-3
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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